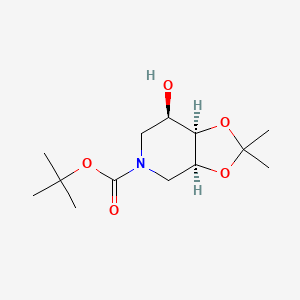
beta-glycosidase-IN-1
Übersicht
Beschreibung
Beta-glycosidase-IN-1 is a chemical compound known for its ability to inhibit the activity of beta-glucosidase enzymes Beta-glucosidase enzymes play a crucial role in the hydrolysis of glycosidic bonds, releasing non-reducing terminal glucosyl residues from glycosides and oligosaccharides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-glycosidase-IN-1 typically involves multiple steps, starting with the selection of appropriate starting materials. The synthetic route may include the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Functional Group Modifications: Specific functional groups are introduced or modified to enhance the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent selection, to ensure high yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-glycosidase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
Beta-glycosidase-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of beta-glucosidase enzymes and to develop new inhibitors with improved efficacy.
Biology: The compound is employed in research on carbohydrate metabolism and the role of beta-glucosidase enzymes in various biological processes.
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as diabetes, cancer, and lysosomal storage disorders.
Industry: In the agricultural sector, it is used to develop pest-resistant crops by inhibiting the beta-glucosidase enzymes in pests. In biotechnology, it is utilized in the production of biofuels and other value-added products from biomass.
Wirkmechanismus
Beta-glycosidase-IN-1 exerts its effects by binding to the active site of beta-glucosidase enzymes, thereby inhibiting their activity. This inhibition prevents the hydrolysis of glycosidic bonds, leading to the accumulation of glycosides and oligosaccharides. The molecular targets of this compound include the catalytic residues within the active site of the enzyme. The compound may also interact with other regions of the enzyme, stabilizing its inactive conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucosylceramidase Inhibitors: These compounds inhibit glucosylceramidase enzymes, which are involved in the metabolism of glycolipids.
Cellobiases: These enzymes hydrolyze cellobiose and are similar in function to beta-glucosidases.
Steryl-beta-glucosidase Inhibitors: These inhibitors target steryl-beta-glucosidase enzymes, which play a role in sterol metabolism.
Uniqueness
Beta-glycosidase-IN-1 is unique due to its high specificity and potency in inhibiting beta-glucosidase enzymes. Unlike other inhibitors, it exhibits minimal off-target effects and has a well-defined mechanism of action. This makes it a valuable tool for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
tert-butyl (3aS,7R,7aR)-7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3/t8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFDMDWEBWOMNO-KXUCPTDWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2CN(C[C@H]([C@H]2O1)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


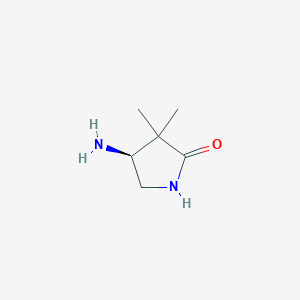


![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)

![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028159.png)
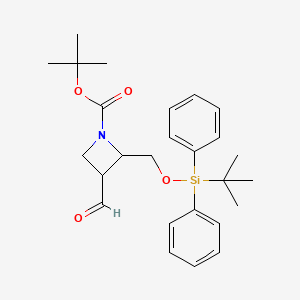
![3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028162.png)
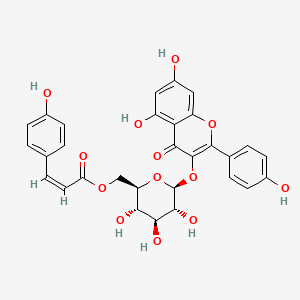
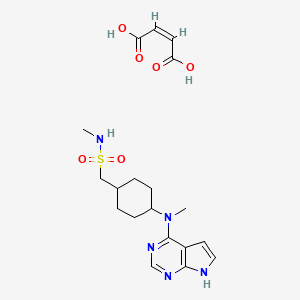
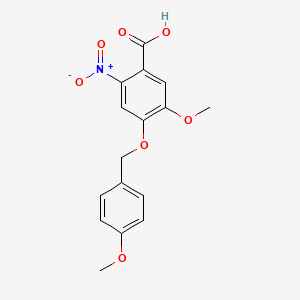
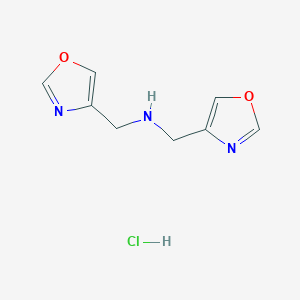
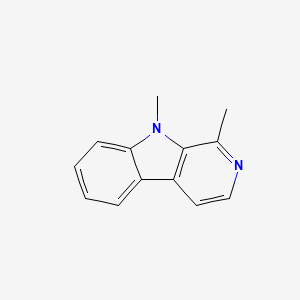
![Bis[6-(5,6-dihydrochelerythrinyl)]amine](/img/structure/B3028175.png)
